molecular formula C27H41N7O8 B12535574 L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine CAS No. 674781-36-3

L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine

Cat. No.: B12535574
CAS No.: 674781-36-3
M. Wt: 591.7 g/mol
InChI Key: HZZHRZSXCDSKKX-FIRPJDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine is a peptide compound composed of six amino acids: alanine, tyrosine, proline, glycine, lysine, and glycine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like DTT or TCEP are employed.

    Substitution: Reagents like NBS (N-Bromosuccinimide) can be used for bromination of tyrosine residues.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues.

    L-Prolylglycyl-L-lysine: A tripeptide with overlapping amino acids.

Uniqueness

L-Alanyl-L-tyrosyl-L-prolylglycyl-L-lysylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its longer chain length compared to dipeptides allows for more complex interactions and functions.

Properties

CAS No.

674781-36-3

Molecular Formula

C27H41N7O8

Molecular Weight

591.7 g/mol

IUPAC Name

2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C27H41N7O8/c1-16(29)24(39)33-20(13-17-7-9-18(35)10-8-17)27(42)34-12-4-6-21(34)26(41)30-14-22(36)32-19(5-2-3-11-28)25(40)31-15-23(37)38/h7-10,16,19-21,35H,2-6,11-15,28-29H2,1H3,(H,30,41)(H,31,40)(H,32,36)(H,33,39)(H,37,38)/t16-,19-,20-,21-/m0/s1

InChI Key

HZZHRZSXCDSKKX-FIRPJDEBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.